KAN0438757 was synthesized as part of research efforts aimed at developing selective inhibitors of PFKFB3. It has been classified as an experimental anticancer agent, primarily due to its biochemical activity against cancer cell proliferation and survival pathways. The compound is available from chemical suppliers such as MedChem Express, indicating its relevance in ongoing research and potential clinical applications .
The synthesis of KAN0438757 involves several steps that include the formation of key intermediates followed by coupling reactions to achieve the final product. The detailed synthetic route typically includes:
Technical details regarding reaction conditions, yields, and purification methods can be found in specific synthetic protocols published in scientific literature .
KAN0438757 has a defined molecular structure characterized by its specific functional groups that confer its inhibitory activity against PFKFB3. The molecular formula and structural data are critical for understanding its interaction with biological targets.
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate the precise orientation of functional groups necessary for biological activity .
KAN0438757 undergoes specific chemical reactions that are pivotal in its function as a PFKFB3 inhibitor. Key reactions include:
The compound has been shown to effectively reduce cellular levels of fructose-2,6-bisphosphate, thereby impacting downstream metabolic processes critical for cancer cell survival .
The mechanism of action of KAN0438757 involves several key processes:
Data from various assays demonstrate that treatment with KAN0438757 leads to significant reductions in cell viability across multiple cancer cell lines .
KAN0438757 exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and determining appropriate dosing regimens in preclinical studies .
KAN0438757 has significant potential applications in scientific research, particularly in oncology:
The ongoing investigation into KAN0438757's pharmacological profile continues to reveal insights into its potential as an effective therapeutic agent against various types of cancer .
KAN0438757 (chemical name: 2-hydroxyethyl 4-((5'-fluoro-2'-hydroxy-[1,1'-biphenyl])-3-sulfonamido)-2-hydroxybenzoate) is a potent and selective small-molecule inhibitor targeting the inducible glycolytic regulator 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 (PFKFB3). This enzyme exhibits a uniquely high kinase-to-bisphosphatase activity ratio (740:1), distinguishing it from other PFKFB isoforms (PFKFB1, PFKFB2, and PFKFB4) which maintain ratios closer to unity. The structural basis for KAN0438757's selectivity lies in its targeted binding to the kinase domain of PFKFB3, achieving half-maximal inhibitory concentration (IC₅₀) values of 0.19 μM in cell-free enzymatic assays. Crucially, it demonstrates approximately 19-fold selectivity over PFKFB4 (IC₅₀ = 3.6 μM) and negligible activity against other metabolic kinases, establishing its molecular specificity [1] [5] [10].
The compound functions as an ester prodrug of the active metabolite KAN0438241, engineered for enhanced cellular permeability. Upon cellular entry, it potently suppresses intracellular fructose-2,6-bisphosphate (F-2,6-P₂) synthesis—the allosteric activator of Phosphofructokinase-1—with sub-micromolar efficacy (IC₅₀ = 0.24 μM in Mia Paca-2 pancreatic cancer cells). This inhibition occurs without immediate transcriptional downregulation of PFKFB3 messenger ribonucleic acid, indicating its primary action occurs at the post-translational level through enzymatic blockade rather than gene expression modulation [6] [8] [10].
Table 1: Selectivity Profile of KAN0438757 Against PFKFB Isoforms
Target | IC₅₀ (μM) | Selectivity Ratio (vs. PFKFB3) | Functional Consequence |
---|---|---|---|
PFKFB3 | 0.19 | 1 (reference) | Suppression of F-2,6-P₂ synthesis, glycolytic flux impairment |
PFKFB4 | 3.6 | ~19-fold | Minimal inhibition at therapeutic concentrations |
Other PFKFB isoforms (1,2) | >10 | >50-fold | No significant inhibition |
Beyond its canonical metabolic functions, PFKFB3 plays a critical, non-canonical role in DNA damage repair, specifically in the homologous recombination (Homologous Recombination) pathway. KAN0438757 emerges as a potent disruptor of this process. Upon induction of DNA double-strand breaks by ionizing radiation, PFKFB3 rapidly translocates to nuclear foci in a manner dependent on upstream DNA damage response signaling. Genetic knockdown of PFKFB3 using small interfering ribonucleic acid or pharmacological inhibition with KAN0438757 (10 μM, 6-hour pretreatment) abolishes the recruitment of essential Homologous Recombination repair proteins, including Replication Protein A 32 kilodalton subunit (Replication Protein A32), Breast Cancer Type 1 susceptibility protein (Breast Cancer Type 1 susceptibility protein), and RAD51 recombinase. Consequently, Homologous Recombination repair efficiency, measured via Direct Repeat-Green Fluorescent Protein reporter assays in U2OS osteosarcoma cells, decreases to approximately 40% of control levels. This impairment directly correlates with increased cellular sensitivity to DNA-damaging agents like radiation, positioning KAN0438757 as a radiosensitizer [1] [4] [10].
Table 2: Impact of PFKFB3 Inhibition on Homologous Recombination Repair Protein Recruitment
Homologous Recombination Factor | Recruitment to DNA Damage Foci After PFKFB3 Knockdown | Recruitment After KAN0438757 (10μM) | Function in Homologous Recombination |
---|---|---|---|
RAD51 | Abolished | Abolished | Strand invasion, homology search |
Replication Protein A32 | Abolished | Abolished | Single-stranded DNA protection, resection |
Breast Cancer Type 1 susceptibility protein 1 | Abolished | Abolished | End resection initiation |
γH2AX | Unaffected | Unaffected/Increased | Early damage marker, amplification |
53BP1 | Unaffected | Unaffected | Repair pathway choice regulator |
The nuclear function of PFKFB3 in DNA repair is tightly regulated by the core Ataxia Telangiectasia Mutated kinase-dependent signaling cascade. KAN0438757's mechanism intersects directly with this axis. Upon DNA damage induction, PFKFB3 recruitment to nuclear foci requires activation of the MRE11/RAD50/NBS1 complex, which in turn activates Ataxia Telangiectasia Mutated kinase. Active Ataxia Telangiectasia Mutated phosphorylates histone H2AX at serine 139 (γH2AX), creating a chromatin platform for the scaffold protein Mediator of DNA Damage Checkpoint Protein 1. Pharmacological inhibition of Ataxia Telangiectasia Mutated (using specific inhibitors like KU-55933) or genetic silencing of H2AX or Mediator of DNA Damage Checkpoint Protein 1 via small interfering ribonucleic acid completely abrogates ionizing radiation-induced PFKFB3 focal accumulation. KAN0438757 itself does not prevent initial γH2AX formation but significantly prolongs its persistence, indicating impaired resolution of DNA damage lesions. This dependency places PFKFB3 downstream of Ataxia Telangiectasia Mutated and γH2AX/Mediator of DNA Damage Checkpoint Protein 1 but upstream of Homologous Recombination effector recruitment, integrating metabolic enzyme activity into the DNA damage response signaling network [1] [4].
A pivotal mechanism underlying KAN0438757-induced Homologous Recombination deficiency involves the disruption of nucleotide metabolism essential for DNA repair synthesis. PFKFB3 inhibition by KAN0438757 impairs the ionizing radiation-triggered recruitment of Ribonucleotide Reductase Regulatory Subunit M2 to DNA damage sites. Ribonucleotide Reductase catalyzes the rate-limiting step in deoxyribonucleotide triphosphate production—the reduction of ribonucleotides to deoxyribonucleotides. Consequently, KAN0438757 treatment (10 μM, 6 hours) drastically reduces deoxyribonucleotide triphosphate incorporation into damaged DNA and lowers overall cellular deoxyribonucleotide triphosphate pools. This metabolic blockade stalls DNA repair synthesis and replication fork progression. Crucially, the antiproliferative and DNA repair-inhibitory effects of KAN0438757 are partially rescued by exogenous supplementation with deoxynucleosides (e.g., deoxyadenosine, deoxycytidine), confirming that deoxyribonucleotide triphosphate depletion is a primary consequence of PFKFB3 inhibition and a key contributor to its mechanism of action. This establishes a direct link between glycolytic enzyme activity, nucleotide precursor availability, and efficient DNA repair [1] [4] [8].
Cancer cells exhibit profound metabolic reprogramming (the Warburg effect), characterized by increased glucose uptake and lactate production even under normoxic conditions. PFKFB3, often overexpressed in tumors due to activation by oncogenic signals like Kirsten-ras oncogene, Hypoxia-Inducible Factor 1-alpha, and Akt kinase, is a central driver of this phenotype. KAN0438757 exploits this dependency by suppressing the glycolytic flux regulated by PFKFB3. In colorectal cancer cell lines (e.g., HCT-116, SW-1463), KAN0438757 (24-hour exposure) concentration-dependently reduces glycolysis and intracellular fructose-2,6-bisphosphate levels. This metabolic inhibition translates into significant anti-proliferative effects across diverse transformed cell lines (half-maximal inhibitory concentration = 2.75 μM in Miapaca-2 pancreatic, 7.50 μM in SW620 colon carcinoma), while non-transformed cells, including human umbilical vein endothelial cells and normal colonic organoids, remain significantly less affected. Beyond proliferation, KAN0438757 (at sub-cytotoxic concentrations) potently inhibits cancer cell migration and invasion—processes critical for metastasis—independent of its effect on cell growth. This selective vulnerability of transformed cells highlights the therapeutic window of KAN0438757 and positions PFKFB3 inhibition as a strategy to target the metabolic Achilles' heel of cancer [1] [3] [6].
Table 3: Antiproliferative and Metabolic Effects of KAN0438757 in Transformed vs. Non-Transformed Systems
Cell Type/Model | Key Effect of KAN0438757 | Concentration/Duration | Selectivity Manifestation |
---|---|---|---|
Transformed Cells: | |||
U2OS (Osteosarcoma) | Reduced Homologous Recombination, Radiosensitization | 10 μM, 6h | Dependent on PFKFB3 overexpression |
MiaPaca-2 (Pancreatic CA) | Antiproliferation (IC₅₀ ~2.75μM) | 72h | High sensitivity |
SW620 (Colon CA) | Antiproliferation (IC₅₀ ~7.50μM) | 72h | Moderate sensitivity |
HCT-116 (Colon CA) | Reduced migration/invasion, Glycolysis inhibition | 5-50μM, 24-48h | Migration inhibited at non-cytotoxic doses |
Non-Transformed Systems: | |||
Human Umbilical Vein Endothelial Cells | Minimal cytotoxicity, Reduced glycolysis at high doses | Up to 50μM, 24h | Higher tolerance threshold |
Normal Colonic Organoids | Minimal growth inhibition | Clinically relevant doses | Significant sparing vs. tumor organoids |
C57BL6/N Mice (In vivo) | No major systemic toxicity | 50 mg/kg, Intraperitoneal administration | Therapeutic window confirmed |
CAS No.: 200399-47-9
CAS No.: 214491-07-3
CAS No.: 548-74-3
CAS No.: 36506-69-1
CAS No.: